molecular formula C16H46O4Si6 B14641679 3,3'-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) CAS No. 52337-35-6

3,3'-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane)

Cat. No.: B14641679
CAS No.: 52337-35-6
M. Wt: 471.0 g/mol
InChI Key: CKMGOLRTDFKXMB-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique properties, such as thermal stability, hydrophobicity, and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is carried out in large-scale reactors where the hydrosilylation reaction is optimized for efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in the chemical industry.

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is used in the development of biocompatible materials and drug delivery systems.

    Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.

    Industry: The compound is used in the production of sealants, adhesives, and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) involves its interaction with various molecular targets and pathways:

    Molecular Targets: The silicon-oxygen bonds in the compound interact with other molecules, leading to the formation of stable complexes.

    Pathways Involved: The compound can undergo hydrolysis, leading to the formation of silanols, which further react to form siloxane networks.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
  • 1,2-Bis(diphenylphosphino)ethane
  • Ethylene glycol dinitrate

Uniqueness

3,3’-(Ethane-1,2-diyl)bis(heptamethyltrisiloxane) is unique due to its high thermal stability and hydrophobicity, which makes it suitable for applications where other similar compounds may not perform as well. Its ability to form stable siloxane networks also sets it apart from other organosilicon compounds.

Properties

CAS No.

52337-35-6

Molecular Formula

C16H46O4Si6

Molecular Weight

471.0 g/mol

IUPAC Name

trimethyl-[methyl-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]-trimethylsilyloxysilyl]oxysilane

InChI

InChI=1S/C16H46O4Si6/c1-21(2,3)17-25(13,18-22(4,5)6)15-16-26(14,19-23(7,8)9)20-24(10,11)12/h15-16H2,1-14H3

InChI Key

CKMGOLRTDFKXMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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